Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Introduction to Benzyl 2,8-Diazaspiro[4.5]decane-8-carboxylate
This compound stands as a prominent member of the spirocyclic compound family, distinguished by its unique three-dimensional architecture and potential for diverse chemical applications. The compound's structure features a central spiro carbon atom that serves as a junction point between two ring systems, creating a rigid and well-defined molecular geometry that has attracted significant attention in medicinal chemistry and organic synthesis research. This spirocyclic framework provides enhanced molecular stability compared to traditional linear or simple cyclic structures, while the incorporation of two nitrogen atoms within the ring system offers additional sites for chemical modification and biological interaction.
The chemical significance of this compound extends beyond its structural novelty, as the benzyl carboxylate functional group at position 8 introduces important reactivity patterns and solubility characteristics. This ester functionality serves multiple purposes, including acting as a protecting group during synthetic transformations and providing a handle for further chemical elaboration. The combination of the rigid spirocyclic core with the flexible benzyl carboxylate substituent creates a molecule with balanced structural features that can accommodate various chemical environments and biological targets.
Research into diazaspiro compounds has revealed their importance as building blocks for more complex molecular architectures, particularly in the development of pharmaceutical intermediates and specialty chemicals. The specific positioning of nitrogen atoms within the spiro framework creates unique electronic and steric environments that can influence both chemical reactivity and biological activity. These characteristics have made this compound an increasingly important target for synthetic chemists and researchers investigating structure-activity relationships in drug discovery programs.
Properties
IUPAC Name |
benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-4-2-1-3-5-14)18-10-7-16(8-11-18)6-9-17-13-16/h1-5,17H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNBTSBRFXDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727802 | |
| Record name | Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-65-1 | |
| Record name | Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes nitrogen atoms, enhancing its potential for biological interactions. The compound's molecular formula is , with a molar mass of approximately 276.34 g/mol. The presence of both benzyl and carboxylate groups plays a crucial role in its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure allows for precise fitting into enzyme active sites, potentially inhibiting their function or modulating their activity. This interaction can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound may act as an inhibitor by blocking substrate access to enzymes.
- Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways within cells.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against select bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential to inhibit specific enzymes |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Studies : Research has demonstrated that derivatives of this compound possess significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
- Cancer Research : In vitro studies have indicated that the compound can induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
- Enzyme Interaction Studies : Investigations into the interaction with specific enzymes have revealed that the compound can effectively inhibit key metabolic pathways involved in disease progression .
Case Study 1: Anticancer Activity
A study conducted on FaDu hypopharyngeal tumor cells showed that this compound exhibited cytotoxicity comparable to established anticancer agents. The research highlighted the importance of its spirocyclic structure in enhancing binding affinity to target proteins involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against a range of bacterial strains. Results indicated significant inhibition rates, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
tert-Butyl 2,8-Diazaspiro[4.5]decane-8-carboxylate (CAS: 236406-39-6)
Benzyl 8-Ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate
tert-Butyl 2,8-Diazaspiro[4.5]decane-8-carboxylate Hydrochloride (CAS: 851325-42-3)
2-Benzyl 8-Tert-Butyl 3-(Hydroxymethyl)-2,8-Diazaspiro[4.5]decane-2,8-Dicarboxylate (CAS: 1445951-71-2)
1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic Acid, 1-(1,1-Dimethylethyl) 8-(Phenylmethyl) Ester (CAS: 928034-34-8)
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate typically involves a multi-step process starting from pipecolic acid derivatives or related cyclic amines. The key steps include:
- Formation of the diazaspiro core via cyclization reactions.
- Introduction of the benzyl carboxylate group through esterification or protection strategies.
- Functional group transformations to achieve the desired substitution pattern.
A notable approach is the Michael addition of pipecolate-derived enolates to nitroalkenes, followed by reduction and cyclization to form the diazaspiro ring system. This method provides a scalable and high-yielding route to racemic diazaspiro derivatives, which can be further functionalized to the benzyl carboxylate form.
Specific Preparation Method from Patent Literature
A detailed preparative method related to diazaspiro compounds, which can be adapted for this compound, is described in a patent for a related tert-butyl formate derivative. The process highlights:
- Dissolution of a precursor compound in dimethyl sulfoxide (DMSO).
- Addition of tetrabutylammonium iodide and potassium fluoride as catalysts or phase transfer agents.
- Reaction with dimethyl maleate at controlled temperature (around 40°C) for extended time (22 hours).
- Workup involving aqueous extraction and organic solvent purification (e.g., silica gel chromatography).
This method achieves high yields (around 86%) of the spirocyclic intermediate, which can be further modified to introduce benzyl carboxylate groups by esterification or deprotection steps.
Comparative Table of Preparation Methods
Research Findings and Practical Considerations
Reaction Conditions: The Michael addition and subsequent cyclization steps require controlled temperatures (25-40°C) and extended reaction times (up to 22 hours) to ensure complete conversion and high yields.
Solvent Choice: DMSO is preferred for its ability to dissolve both organic and inorganic reagents and facilitate phase transfer catalysis. For formulation and solubility studies, mixtures of DMSO with PEG300, Tween 80, and corn oil are used to prepare clear stock solutions.
Purification: Silica gel column chromatography with gradient elution (petroleum ether/ethyl acetate) is effective in isolating pure spirocyclic intermediates.
Storage and Stability: Prepared stock solutions of tert-butyl protected derivatives should be stored at -80°C for up to 6 months or at -20°C for 1 month to maintain stability. Heating and ultrasonic treatment improve solubility before use.
Q & A
Q. Basic Research Focus
- Ames test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains .
- Cytotoxicity assays : MTT-based viability tests in HEK-293 cells at concentrations ≤10 μM.
- Metabolic stability : Liver microsome studies (human/rat) identify reactive metabolites (e.g., N-oxides) via UPLC-QTOF .
How does the choice of salt form (e.g., hydrochloride, oxalate) influence solubility and crystallinity?
Advanced Research Focus
Hydrochloride salts (e.g., 2,8-diazaspiro[4.5]decan-3-one dihydrochloride) improve aqueous solubility (≥50 mg/mL in water) but exhibit lower melting points (mp 244–245°C) compared to free bases. Oxalate salts (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate) enhance crystallinity, confirmed by XRPD, but require pH-controlled recrystallization to avoid polymorphism .
What role does this compound play in fragment-based drug discovery (FBDD) for kinase inhibitors?
Advanced Research Focus
The spirocyclic core serves as a rigid scaffold for targeting ATP-binding pockets. For example, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate derivatives show IC50 values <100 nM against CDK2/4 in SPR binding assays. Structure-activity relationship (SAR) studies prioritize substituents at the 3-oxo position for hydrogen bonding with kinase hinge regions .
How do synthetic protocols differ for gram-scale vs. milligram-scale production of this compound?
Q. Basic Research Focus
- Gram-scale : Use flow chemistry for Boc protection (residence time: 30 min, 80°C) to improve reproducibility.
- Milligram-scale : Employ microwave-assisted synthesis (150°C, 20 min) for rapid screening.
Safety protocols for benzyl chloroformate handling (e.g., Schlenk-line techniques) are critical at all scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
